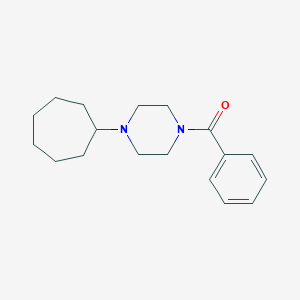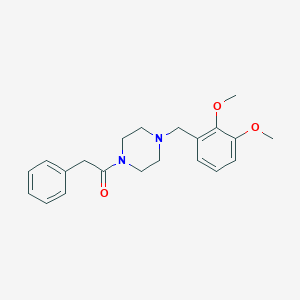![molecular formula C18H28N2O2 B247583 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate certain neurotransmitters in the brain, which may be responsible for its potential neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine have been studied extensively. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of certain proteins that are involved in cancer progression. Additionally, this compound has been shown to modulate certain neurotransmitters in the brain, which may be responsible for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine in lab experiments is its potential as a versatile compound with a wide range of applications. Its synthesis method is relatively simple, and it can be easily modified to produce derivatives with different properties. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and disposal.
Orientations Futures
There are several future directions for research on 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine. One potential area of investigation is its potential as an anticancer agent, particularly in combination with other compounds or therapies. Additionally, further research is needed to fully understand its mechanism of action and potential neuroprotective effects. Finally, the synthesis of new derivatives of this compound with improved properties may lead to new applications in various fields of science.
Méthodes De Synthèse
The synthesis of 4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine involves the reaction of morpholine with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and yields the desired product as a white solid. The purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant activity against certain types of cancer cells, and its mechanism of action has been investigated to understand its potential as an anticancer agent. Additionally, this compound has shown promise as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C18H28N2O2/c1-2-22-18-5-3-16(4-6-18)15-19-9-7-17(8-10-19)20-11-13-21-14-12-20/h3-6,17H,2,7-15H2,1H3 |
Clé InChI |
MKJNULRXIIQGGE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
SMILES canonique |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)

